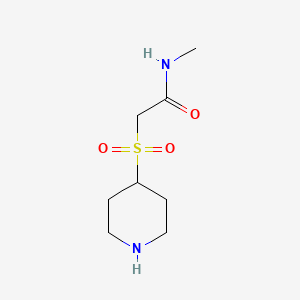

N-methyl-2-(piperidine-4-sulfonyl)acetamide

Description

Properties

Molecular Formula |

C8H16N2O3S |

|---|---|

Molecular Weight |

220.29 g/mol |

IUPAC Name |

N-methyl-2-piperidin-4-ylsulfonylacetamide |

InChI |

InChI=1S/C8H16N2O3S/c1-9-8(11)6-14(12,13)7-2-4-10-5-3-7/h7,10H,2-6H2,1H3,(H,9,11) |

InChI Key |

ODTWACHRBKMKBW-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)CS(=O)(=O)C1CCNCC1 |

Origin of Product |

United States |

Preparation Methods

Sulfonylation of Piperidine-4-position

A common method involves reacting ethyl piperidin-4-carboxylate with a sulfonyl chloride derivative under basic aqueous conditions to introduce the sulfonyl group at the 4-position of the piperidine ring.

- Reagents: Ethyl piperidin-4-carboxylate and a sulfonyl chloride (e.g., 4-chlorobenzenesulfonyl chloride).

- Conditions: Stirring in water with pH adjusted to 9–10 using sodium carbonate (Na2CO3) for 3 hours.

- Workup: Precipitation by addition of chilled distilled water, filtration, washing, and drying.

- Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress.

This step yields ethyl 1-[(aryl)sulfonyl]piperidin-4-carboxylate intermediates.

Conversion to Piperidin-4-carbohydrazide

The ester intermediate is refluxed with hydrazine hydrate in ethanol to convert the ester group to a hydrazide.

- Reagents: Ethyl 1-[(aryl)sulfonyl]piperidin-4-carboxylate and hydrazine hydrate.

- Conditions: Reflux for approximately 2.5 hours.

- Workup: Addition of distilled water to precipitate the hydrazide, followed by filtration and drying.

- Monitoring: TLC for reaction completion.

This step produces 1-[(aryl)sulfonyl]piperidin-4-carbohydrazide.

Formation of Piperidinyl-1,3,4-oxadiazol-2-thiol Derivative

The hydrazide is reacted with potassium hydroxide and carbon disulfide in ethanol under reflux to form a 1,3,4-oxadiazole ring bearing a thiol group.

- Reagents: Piperidin-4-carbohydrazide, KOH, CS2.

- Conditions: Reflux for 5 hours.

- Workup: Acidification to pH 2–3 with dilute HCl, precipitation, filtration, washing, drying, and recrystallization from methanol.

- Monitoring: TLC.

This step yields 5-[1-(aryl)sulfonyl-4-piperidinyl]-1,3,4-oxadiazol-2-thiol intermediates.

Preparation of N-aryl-2-bromoacetamides

Aryl amines are reacted with 2-bromoacetyl bromide in aqueous medium with pH maintained at 9–10 by sodium carbonate.

- Reagents: Aryl amines and 2-bromoacetyl bromide.

- Conditions: Stirring in distilled water for 1 hour.

- Workup: Filtration, washing, and drying.

- Monitoring: TLC.

This step produces N-aryl-2-bromoacetamide electrophiles.

Coupling to Form N-substituted Acetamide Derivatives

The oxadiazolyl thiol intermediate is treated with lithium hydride (LiH) in dimethylformamide (DMF), followed by addition of the N-aryl-2-bromoacetamide. The mixture is stirred for 3–4 hours at room temperature or slightly elevated temperature.

- Reagents: 5-[1-(aryl)sulfonyl-4-piperidinyl]-1,3,4-oxadiazol-2-thiol, LiH, N-aryl-2-bromoacetamide.

- Conditions: Stirring in DMF, reaction time 3–4 hours.

- Workup: Addition of cold distilled water to precipitate the product, filtration, washing, and drying.

- Monitoring: TLC.

This step yields the final N-substituted acetamide derivatives bearing the piperidine sulfonyl moiety.

Alternative Method: Direct Alkylation of Piperidinyl Sulfonamide

An alternative approach involves direct alkylation of N-(piperidin-1-yl)benzenesulfonamide with 2-bromoacetamide derivatives in the presence of sodium hydride in DMF at low temperature (0–5 °C), followed by heating to 50 °C.

- Reagents: N-(piperidin-1-yl)benzenesulfonamide, sodium hydride, N-substituted 2-bromoacetamides.

- Conditions: Addition of NaH at 0–5 °C, stirring, then addition of bromoacetamide and heating to 50 °C for 30–40 minutes.

- Workup: Quenching with cold water, filtration, washing, and drying.

- Monitoring: TLC.

This method yields N-substituted-2-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives.

| Step | Starting Material(s) | Reagents/Conditions | Product | Monitoring Method |

|---|---|---|---|---|

| 1 | Ethyl piperidin-4-carboxylate + sulfonyl chloride | Stir in water, pH 9–10 (Na2CO3), 3 h | Ethyl 1-[(aryl)sulfonyl]piperidin-4-carboxylate | TLC |

| 2 | Ester intermediate | Reflux with hydrazine hydrate in ethanol, 2.5 h | 1-[(aryl)sulfonyl]piperidin-4-carbohydrazide | TLC |

| 3 | Hydrazide intermediate + KOH + CS2 | Reflux in ethanol, 5 h, acidify pH 2–3 | 5-[1-(aryl)sulfonyl-4-piperidinyl]-1,3,4-oxadiazol-2-thiol | TLC |

| 4 | Aryl amines + 2-bromoacetyl bromide | Stir in water, pH 9–10 (Na2CO3), 1 h | N-aryl-2-bromoacetamides | TLC |

| 5 | Oxadiazolyl thiol + LiH + N-aryl-2-bromoacetamide | Stir in DMF, 3–4 h | N-substituted acetamide derivatives | TLC |

| Alt. | N-(piperidin-1-yl)benzenesulfonamide + NaH + N-substituted 2-bromoacetamide | NaH addition at 0–5 °C, stir, heat to 50 °C, 30–40 min | N-substituted-2-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide | TLC |

Throughout the synthesis, reaction progress and product purity are monitored by:

- Thin-layer chromatography (TLC) using appropriate solvent systems.

- Melting point determination (uncorrected).

- Infrared spectroscopy (IR) using potassium bromide pellets.

- Nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR in CDCl3).

- Electron impact mass spectrometry (EIMS).

These techniques confirm the structural integrity and purity of intermediates and final compounds.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(piperidine-4-sulfonyl)acetamide undergoes various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Secondary amines.

Substitution: Various substituted acetamides.

Scientific Research Applications

N-methyl-2-(piperidine-4-sulfonyl)acetamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-2-(piperidine-4-sulfonyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity. The acetamide moiety may also contribute to binding affinity and specificity .

Comparison with Similar Compounds

Sulfonyl Group Variations

- The trifluoromethylbenzylsulfonyl group in the target compound enhances lipophilicity and may improve blood-brain barrier penetration compared to simpler sulfonyl analogs (e.g., methylsulfonyl in or tosyl in ) .

- Compounds with methylsulfonylphenyl acetamide (e.g., ) show CCR5 antagonism, suggesting that bulkier sulfonyl groups (like trifluoromethylbenzyl) could further modulate receptor specificity or binding kinetics.

Heterocyclic Core Modifications

- Piperidine vs. Piperazine: The target compound’s piperidine core (vs. Piperazine derivatives often exhibit stronger hydrogen-bonding capacity due to the additional nitrogen .

- Pyridine vs. Piperidine : Pyridine-containing analogs (e.g., ) show strong binding to viral proteases (e.g., SARS-CoV-2 Mpro) via interactions with His163 and Gln187. In contrast, piperidine-based compounds may target different enzymatic pockets or receptors .

Acetamide Substituents

- N-Methyl vs.

- Chlorophenyl/Phenoxy Modifications: Compounds like N-methyl-2-[4-(4-chlorophenoxy)phenoxy]acetamide demonstrate substituent-dependent activity in herbicide development, highlighting the importance of electron-withdrawing groups (e.g., Cl, CF₃) in stabilizing ligand-receptor interactions.

Research Findings and Implications

- Antiviral Potential: Pyridine- and sulfonyl-acetamide hybrids (e.g., 5RH3, 5RGX) inhibit SARS-CoV-2 Mpro with binding affinities < −22 kcal/mol, driven by interactions with His163 and Gln189 . While the target compound lacks a pyridine ring, its piperidine-sulfonyl moiety may mimic similar interactions in other protease targets.

- CCR5 Antagonism : Modifications to the acetamide core (e.g., hydroxyguanidine substitution in ) significantly enhance CCR5 inhibition, suggesting that similar derivatization of the target compound could optimize activity.

- Synthetic Utility : The target compound’s trifluoromethylbenzyl group is synthetically versatile, enabling late-stage functionalization for structure-activity relationship (SAR) studies .

Physicochemical and ADME Considerations

Limitations and Contradictions

- Activity Data Gaps : Direct biological data for the target compound are absent in the provided evidence, necessitating extrapolation from structural analogs.

- Target Specificity : While piperidine-sulfonyl acetamides are hypothesized to target proteases or GPCRs, conflicting evidence from pyridine-based analogs suggests divergent binding modes.

Biological Activity

N-methyl-2-(piperidine-4-sulfonyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound contains a piperidine ring, a sulfonamide group, and an acetamide moiety. The presence of the sulfonamide group is particularly noteworthy as it is known for its ability to interact with various biological targets, including enzymes and receptors. The structural features can be summarized in the following table:

| Component | Description |

|---|---|

| Piperidine Ring | A six-membered ring containing one nitrogen atom. |

| Sulfonamide Group | Known for enzyme inhibition properties. |

| Acetamide Moiety | Contributes to overall stability and solubility. |

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The sulfonamide group can inhibit the activity of various enzymes. For instance, sulfonamides have been shown to inhibit carbonic anhydrase and certain proteases, which are crucial in various physiological processes .

- Receptor Modulation : The compound may interact with neurotransmitter receptors due to the piperidine structure, potentially influencing neurological pathways and offering therapeutic benefits in conditions such as anxiety or depression .

- Antimicrobial Activity : Preliminary studies indicate that derivatives of sulfonamides exhibit antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria . This suggests potential applications in treating infections.

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications to the core structure of this compound can significantly influence its biological activity:

- Substituent Variations : Altering the substituents on the piperidine ring or the sulfonamide group can enhance binding affinity to target proteins or improve pharmacokinetic properties.

- Comparative Analysis : Studies comparing similar compounds have shown that variations in electronic properties, such as those introduced by different substituents (e.g., thiophene vs. furan), affect the compound's reactivity and biological interactions .

Case Studies

- Anticancer Activity : In a study focusing on sulfonamide derivatives, this compound exhibited promising results in inhibiting cancer cell proliferation while showing minimal toxicity to normal cells. This suggests its potential as a selective anticancer agent .

- Anti-inflammatory Effects : Research has indicated that compounds with similar structures can inhibit soluble epoxide hydrolase (sEH), an enzyme involved in inflammatory processes. This inhibition could lead to reduced inflammation in various disease models .

- Antimicrobial Efficacy : A comparative study highlighted that this compound showed effective inhibition against several bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for N-methyl-2-(piperidine-4-sulfonyl)acetamide?

- Methodology : Synthesis typically involves coupling piperidine-4-sulfonyl chloride with N-methylacetamide derivatives under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Purification often employs column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity. Structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks for the sulfonyl group (δ ~3.1–3.3 ppm for piperidine protons, δ ~45–50 ppm for sulfonyl carbon) and acetamide methyl (δ ~2.1 ppm).

- Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular ion [M+H]⁺.

- X-ray Crystallography (if crystals are obtained): Resolves bond angles and confirms stereochemistry (e.g., piperidine ring conformation) .

Q. What stability considerations and storage conditions are recommended for this compound?

- Methodology : Store at –20°C in airtight, light-protected containers under inert gas (argon/nitrogen). Stability tests (TGA/DSC) indicate decomposition above 150°C. Avoid aqueous solutions at neutral/basic pH due to potential hydrolysis of the sulfonyl group .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the piperidine or acetamide moieties) influence biological activity?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Replace the sulfonyl group with carbonyl or phosphoryl analogs to assess changes in target binding (e.g., CCR5 antagonism).

- In Silico Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., viral proteases or GPCRs). Compare binding energies of analogs to optimize affinity .

Q. What in vitro models are suitable for evaluating antiviral efficacy against herpesviruses?

- Methodology :

- Plaque Reduction Assay : Infect Vero cells with HSV-1/2, treat with compound (IC₅₀ determination), and quantify viral plaques.

- Time-of-Addition Experiments : Identify the stage of viral replication inhibited (e.g., entry vs. DNA synthesis).

- Cytotoxicity Screening : Use MTT assays on human fibroblasts to ensure selectivity (therapeutic index >10) .

Q. How can contradictions in reported activity data (e.g., varying IC₅₀ values) be resolved?

- Methodology :

- Dose-Response Validation : Repeat assays with standardized protocols (e.g., fixed cell lines, consistent virus titers).

- Meta-Analysis : Compare data across studies using Hill slope adjustments and outlier detection (Grubbs’ test).

- Proteomic Profiling : Identify off-target effects (e.g., kinase inhibition) that may confound results .

Q. What role does the sulfonyl group play in pharmacokinetic properties?

- Methodology :

- Solubility Studies : Measure logP (octanol/water partition) to assess hydrophilicity. Sulfonyl groups typically reduce logP by ~1.5 units.

- Metabolic Stability : Incubate with liver microsomes (human/rat) to quantify clearance rates. Sulfonamide derivatives often exhibit prolonged half-lives due to resistance to CYP450 oxidation .

Q. Which computational strategies predict binding affinity to viral enzymes (e.g., herpes thymidine kinase)?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.